Stereochemical Differentiation vs. Morpholin-4-yl Isomer
The target compound contains one asymmetric carbon atom at the morpholine 2-position, whereas the direct regioisomer N-isopropyl-2-morpholinoacetamide (CAS 1204888-89-0) has zero chiral centers . This establishes the target compound as a chiral scaffold suitable for enantioselective synthesis or stereochemical structure-activity relationship (SAR) exploration .
| Evidence Dimension | Number of asymmetric (chiral) centers in the molecule |
|---|---|
| Target Compound Data | 1 (asymmetric atom count: 1, as reported by Fluorochem) |
| Comparator Or Baseline | N-isopropyl-2-morpholinoacetamide (CAS 1204888-89-0): 0 chiral centers (derived from SMILES structure CC(C)NC(=O)CN1CCOCC1) |
| Quantified Difference | Target: 1 chiral center; Comparator: 0 chiral centers. Absolute difference: 1 stereogenic unit. |
| Conditions | Structural analysis based on InChI and canonical SMILES from vendor and database records. |
Why This Matters
For procurement in medicinal chemistry programs requiring stereochemical diversity or enantioselective synthesis, the target compound provides a stereochemical handle that the achiral 4-yl isomer cannot offer.
